Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester
Description
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at position 2, a hydroxyl group at position 4, and an ethyl ester at position 3. This structure combines electron-withdrawing (bromo) and hydrophilic (hydroxy, ester) groups, which influence its physicochemical properties and biological interactions. The ethyl ester moiety enhances solubility and bioavailability, while the bromine atom may modulate electronic effects and binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 2-bromo-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-15-10(14)6-4-12-9-5(8(6)13)3-7(11)16-9/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCGKRPWQSKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529078 | |
| Record name | Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55503-18-9 | |
| Record name | Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. The resulting thieno[2,3-b]pyridine intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-oxo-, ethyl ester.
Reduction: Formation of thieno[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-, ethyl ester.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes by binding to their active sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Comparison with Analogues :
Stability and Reactivity
- Ester Hydrolysis: The target compound’s ester group is susceptible to hydrolysis under acidic or alkaline conditions, a common issue in ester-containing thienopyridines . However, the bromine atom may sterically protect the ester, slowing degradation compared to non-halogenated analogues.
Biological Activity
Thieno[2,3-b]pyridine derivatives have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article focuses on the specific compound "Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester," exploring its biological activity through various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₁O₃S |
| Molecular Weight | 158.11 g/mol |
| Density | 1.665 g/cm³ |
| Boiling Point | 435.7 °C |
| Melting Point | Not available |
| Flash Point | 217.3 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. A notable study investigated a related compound's effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The results demonstrated that the compound exhibited significant cytotoxicity, leading to apoptosis in cancer stem cells (CSCs) and non-CSCs. The study utilized the MTT assay for cytotoxicity determination, revealing that treatment with the compound resulted in a marked decrease in cell viability at concentrations as low as 0.05 µM after 24 hours of exposure .
Key Findings:
- Cytotoxicity : The compound showed increased cytotoxicity correlating with higher concentrations and longer exposure times.
- Mechanism of Action : The observed effects were attributed to alterations in metabolic profiles and the inhibition of specific glycosphingolipids associated with CSCs .
Anti-inflammatory Activity
In addition to its anticancer properties, thieno[2,3-b]pyridine derivatives have been studied for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC₅₀ values for some related compounds have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
-
Breast Cancer Study :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Methods : MTT assay and flow cytometry for apoptosis assessment.
- Results : Significant reduction in viable cells and induction of apoptosis in treated groups.
-
Inflammation Study :
- Objective : Assess COX-2 inhibition.
- Methods : In vitro assays measuring enzyme activity.
- Results : Compounds demonstrated potent inhibition similar to standard anti-inflammatory agents.
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives is influenced by their structural characteristics. Modifications such as bromination and hydroxylation at specific positions have been shown to enhance potency against cancer cells and inflammatory pathways. For instance, the presence of a bromo group at position 2 significantly affects lipophilicity and interaction with biological targets, enhancing overall activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare thieno[2,3-b]pyridine-5-carboxylate derivatives?
- Methodology : A typical route involves condensation of nitro-substituted thiophenes with ethyl (ethoxymethylene)cyanoacetate under basic conditions (pyridine, 40–50°C) to form acrylate intermediates, followed by cyclization in Dowtherm at 250°C. Subsequent functionalization (e.g., bromination, hydroxylation) is achieved via halogenation agents (e.g., PCl₅) or nucleophilic displacement .
- Example : Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is synthesized via POCl₃-mediated chlorination (110°C, 6 hours, 76% yield) .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Determines bond angles (e.g., C6–C5–C4 = 121.60°) and torsion angles to confirm fused-ring geometry .
- NMR/IR spectroscopy : Identifies substituents (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; bromine-induced deshielding in ¹H NMR) .
- Data Table :
| Parameter | Value (X-ray) | Technique |
|---|---|---|
| C–Br bond length | 1.89 Å | X-ray diffraction |
| Ester C=O stretch | 1725 cm⁻¹ | IR spectroscopy |
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-bromo-4-hydroxy substituents?
- Methodological Considerations :
- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize side reactions.
- Hydroxylation : Hydrolyze intermediates (e.g., 4-chloro derivatives) with KOH in ethylene glycol (reflux, 24 hours) for 40–50% yields .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Approach :
- Purity Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting assays.
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .
- Structural Analogs : Compare activities of derivatives (e.g., ester vs. carboxylic acid forms) to identify pharmacophores .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Tools :
- Molecular docking : Predict binding modes to targets (e.g., viral polymerases) using crystal structure coordinates (PDB ID: 1HSV) .
- DFT calculations : Analyze electron density at the 2-bromo substituent to explain its electrophilic reactivity .
- Case Study : A thieno[2,3-b]pyridine derivative with a 4-methylphenyl carbamoyl group exhibited enhanced π-π stacking interactions in its crystal structure, correlating with improved bioactivity .
Experimental Design Considerations
Q. How to design a stability study for the ethyl ester group under physiological conditions?
- Protocol :
pH Variation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor ester hydrolysis via LC-MS over 24 hours.
Enzymatic Stability : Test against esterases (e.g., porcine liver esterase) to simulate metabolic degradation .
- Outcome : Ethyl esters typically hydrolyze faster at alkaline pH (>7), requiring prodrug strategies for sustained activity .
Q. What strategies mitigate challenges in crystallizing brominated thienopyridines?
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize halogen bonds .
- Example : A monohydrate crystal form of a related ethyl ester derivative was stabilized via hydrogen bonding with water molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
